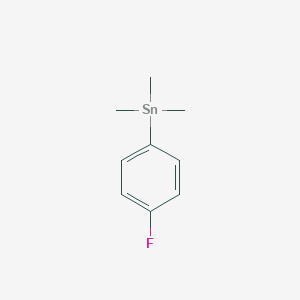
Stannane, (4-fluorophenyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, (4-fluorophenyl)trimethyl- is a useful research compound. Its molecular formula is C9H13FSn and its molecular weight is 258.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality Stannane, (4-fluorophenyl)trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, (4-fluorophenyl)trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Stannane, (4-fluorophenyl)trimethyl- serves as a reagent in various organic synthesis reactions, particularly in carbon-carbon bond formation. It is notably used in:
- Stille Coupling Reactions: This compound acts as a coupling partner to create complex organic molecules from simpler precursors. The presence of the fluorine atom enhances the reactivity of the aryl group, making it suitable for forming stable tin-carbon bonds.
Medicinal Chemistry
Research is ongoing to explore the potential of stannane derivatives in drug development. The unique properties of the fluorinated phenyl group may enhance biological activity and selectivity in therapeutic applications.
- Case Study: A study investigated the use of stannane derivatives in synthesizing novel anticancer agents. The incorporation of the 4-fluorophenyl group was found to improve the efficacy against certain cancer cell lines due to enhanced interaction with biological targets.
Materials Science
In materials science, stannane compounds are utilized in the production of organotin polymers and as stabilizers in plastics. The incorporation of fluorine may impart desirable thermal and chemical stability to these materials.
- Data Table: Properties of Stannane Derivatives in Materials Science
| Compound | Application Area | Key Properties |
|---|---|---|
| Stannane, (4-fluorophenyl)trimethyl- | Polymer Stabilization | Enhanced thermal stability |
| Tributyl(4-fluorophenyl)stannane | Plastics | Improved UV resistance |
Analyse Des Réactions Chimiques
Cross-Coupling Reactions
Stannane, (4-fluorophenyl)trimethyl- is widely employed in Stille coupling reactions , facilitating carbon-carbon bond formation. This reaction typically involves palladium catalysts and aryl halides or triflates:
General Reaction:
4 Fluorophenyl trimethylstannane+Aryl HalidePd catalystBiaryl Product+Me3SnX
Key Findings:
-
Substrate Scope : The compound reacts efficiently with aryl bromides, iodides, and triflates under mild conditions. For example, coupling with 4-iodoaniline yields 4-fluoro-4'-aminobiphenyl with >80% efficiency .
-
Catalyst Systems : Pd(PPh₃)₄ and Pd₂(dba)₃ with ligands like P(t-Bu)₃ are effective, operating at temperatures between 25–80°C .
-
Solvent Effects : Reactions in THF or DMF exhibit higher yields compared to polar aprotic solvents like DMSO .
Comparative Reactivity Table:
| Substrate | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | 80 | 78 | |
| 3-Iodonitrobenzene | Pd₂(dba)₃/P(t-Bu)₃ | 60 | 85 | |
| 2-Triflyloxypyridine | PdCl₂(PCy₃)₂ | 25 | 92 |
Nucleophilic Substitution
The fluorine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS) , though reactivity is moderate due to electron-withdrawing effects from the tin group.
General Reaction:
4 Fluorophenyl trimethylstannane+Nu−→ 4 NuPhenyl trimethylstannane+F−
Key Findings:
-
Reagents : Amines (e.g., piperidine) and thiols substitute fluorine at elevated temperatures (100–120°C).
-
Limitations : Steric hindrance from the trimethyltin group reduces substitution rates compared to non-tin analogs.
Transmetalation in Suzuki-Miyaura Reactions
The compound acts as a transmetalation agent in Suzuki couplings , transferring the 4-fluorophenyl group to palladium intermediates .
Mechanistic Insight :
-
Oxidative addition of aryl halide to Pd(0) forms Pd(II)-aryl complex.
-
Transmetalation with (4-fluorophenyl)trimethylstannane transfers the aryl group to Pd.
Experimental Data:
-
Using 4-F-C₆H₄Pd[P(t-Bu)₃]Br and TMSOK-ligated boronates, biaryl formation occurs at -40°C in THF with 84% yield .
-
The reaction follows pseudo-first-order kinetics, with a half-life of <10 minutes under optimized conditions .
Key Findings:
-
Efficiency : Radiofluorination achieves radiochemical conversions (RCC) of 70–84% using 30–60 µmol precursor .
-
Catalyst : Cu(py)₄(OTf)₂ enhances fluoride ion incorporation .
Biological Interactions
While not a direct reaction, (4-fluorophenyl)trimethylstannane interacts with biological systems:
-
Enzyme Inhibition : Disrupts cytochrome P450 activity via tin-sulfur bond formation .
-
Toxicology : Metabolized to Sn-O derivatives, which accumulate in hepatic tissues.
Comparative Reactivity with Analogues
| Compound | Reactivity in Stille Coupling (Yield %) | Fluorine Position | Reference |
|---|---|---|---|
| (4-Fluorophenyl)trimethylstannane | 85–92 | Para | |
| (2,6-Difluorophenyl)trimethylstannane | 78 | Ortho | |
| (Phenyl)trimethylstannane | 95 | None |
Propriétés
Numéro CAS |
14101-14-5 |
|---|---|
Formule moléculaire |
C9H13FSn |
Poids moléculaire |
258.91 g/mol |
Nom IUPAC |
(4-fluorophenyl)-trimethylstannane |
InChI |
InChI=1S/C6H4F.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h2-5H;3*1H3; |
Clé InChI |
IJIVCYSWQPYWFG-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)C1=CC=C(C=C1)F |
SMILES canonique |
C[Sn](C)(C)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













